PK7242 maleate
Overview
Description
PK7242 maleate is a small molecule that is being investigated for its potential anti-cancer activity . It is an inducer of reactivation of mutant p53 in cancer cells . In cancer cells carrying the Y220C mutant, PK7242 binds to the p53-Y220C core domain and induces growth inhibition, cell-cycle arrest, and apoptosis .
Molecular Structure Analysis
The molecular formula of PK7242 maleate is C17H19FN4 • C4H4O4 . The formal name is 2-(4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine, 2Z-butenedioate .Physical And Chemical Properties Analysis
PK7242 maleate is a crystalline solid . It has a formula weight of 414.4 . It has a solubility of 30 mg/ml in DMF, 16 mg/ml in DMSO, 3 mg/ml in ethanol, and 2 mg/ml in PBS (pH 7.2) .Scientific Research Applications
Application in Cancer Research
Specific Scientific Field
The specific scientific field of application for PK7242 maleate is Cancer Research , particularly in the study of the protein p53, often referred to as the ‘guardian of the genome,’ which is a transcription factor that prevents further proliferation of stressed cells by promoting cell cycle arrest or apoptosis .
Summary of the Application
PK7242 maleate is an inducer of reactivation of mutant p53 in cancer cells. In cancer cells carrying the Y220C mutant, PK7242 binds to the p53-Y220C core domain and induces growth inhibition, cell-cycle arrest, and apoptosis .
Methods of Application or Experimental Procedures
The exact experimental procedures involving PK7242 maleate can vary depending on the specific research context. However, in general, the compound is introduced to cancer cells carrying the Y220C mutant of the p53 protein. PK7242 maleate binds to the p53-Y220C core domain, which leads to a series of cellular responses .
Results or Outcomes
The introduction of PK7242 maleate to cancer cells carrying the Y220C mutant has been shown to induce growth inhibition, cell-cycle arrest, and apoptosis. This suggests that PK7242 maleate could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4.C4H4O4/c1-20(2)11-12-22-13-16(14-5-7-15(18)8-6-14)17(19-22)21-9-3-4-10-21;5-3(6)1-2-4(7)8/h3-10,13H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMPWCFBSHSNCA-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PK7242 maleate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.